molecular formula C14H22N2 B3332847 1-(aminomethyl)-N-benzylcyclohexan-1-amine CAS No. 92492-70-1

1-(aminomethyl)-N-benzylcyclohexan-1-amine

Cat. No.: B3332847
CAS No.: 92492-70-1
M. Wt: 218.34 g/mol
InChI Key: VKLNIHVWRRQDPR-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N-benzylcyclohexan-1-amine is an organic compound with a complex structure that includes a cyclohexane ring, an aminomethyl group, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-N-benzylcyclohexan-1-amine can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving formaldehyde, a primary or secondary amine, and a compound containing an acidic proton next to a carbonyl group . The reaction conditions typically include the use of an acidic catalyst and a solvent such as methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-N-benzylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-(Aminomethyl)-N-benzylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N-benzylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or ionic interactions, leading to changes in the activity of the target molecules. These interactions can modulate various biochemical pathways, resulting in the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexane ring and an amino group.

    Benzylamine: Contains a benzyl group attached to an amino group.

    1-(Aminomethyl)cyclohexane: Similar structure but lacks the benzyl group.

Uniqueness

1-(Aminomethyl)-N-benzylcyclohexan-1-amine is unique due to the presence of both the cyclohexane ring and the benzylamine moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler amines.

Properties

IUPAC Name

1-(aminomethyl)-N-benzylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8,16H,2,5-6,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLNIHVWRRQDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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